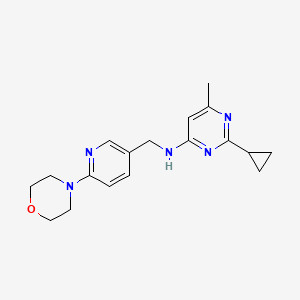

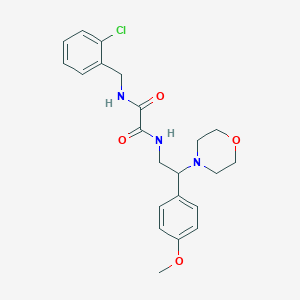

![molecular formula C19H21N3O4S B2368179 N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide CAS No. 329778-09-8](/img/structure/B2368179.png)

N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide” is a chemical compound with the molecular formula C19H21N3O4S . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The reaction of cyanoacetohydrazide with various reactants results in unique properties, many of which are still unknown .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FT-IR and FT-Raman spectroscopy . These studies often involve an electronic structure calculation based on the B3LYP/6-311++G (d,p) basis set . The molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies are computed .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Scientific Research Applications

Synthesis and Biological Evaluation in Depression and Nootropic Agents

- A study by (Thomas et al., 2016) discussed the synthesis of Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents. The study found that synthesized compounds exhibited antidepressant and nootropic activities.

Synthesis in N-fused Heterocyclic Compounds

- Research by (Hosseini & Bayat, 2019) focused on the efficient synthesis of N-fused heterocyclic compounds, including derivatives like N'-[(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide. They developed a five-component cascade reaction for synthesis.

Broad-Spectrum Antibacterial Candidates

- A 2020 study by (Al-Wahaibi et al., 2020) produced two new N'-heteroarylidene-1-carbohydrazide derivatives with broad-spectrum antibacterial activity. These compounds showed potent antibacterial activity with minimal inhibitory concentration (MIC) values.

Antioxidant Effect and Superoxide Anion Scavenging

- (Mokhnache et al., 2019) synthesized a compound for investigating its molecular structure and antioxidant effects. The synthesized compound exhibited high antioxidant effect and no toxic effect against bacteria and fungi.

Nonlinear Optical Properties

- Research on the nonlinear optical properties of certain hydrazones, including derivatives like N'-[(1E)-(4-nitrophenyl)methylidene]acetohydrazide, was conducted by (Naseema et al., 2010). The study found that these compounds have potential for optical device applications.

Future Directions

properties

IUPAC Name |

N-[(E)-(4-cyclohexylsulfanyl-3-nitrophenyl)methylideneamino]-3-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13-9-10-26-18(13)19(23)21-20-12-14-7-8-17(16(11-14)22(24)25)27-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,21,23)/b20-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZKWEJUYHOQJY-UDWIEESQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NN=CC2=CC(=C(C=C2)SC3CCCCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)SC3CCCCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)

![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)